Buprofezin

描述

丁丙·嗪是一种主要用于防治蔬菜作物上的粉虱、叶蝉和白粉虱等害虫的杀虫剂。 它作为生长调节剂起作用,通过抑制几丁质合成发挥作用,而几丁质合成对于昆虫外骨骼的发育至关重要 。 丁丙·嗪由日本农药株式会社于 1981 年研制,是首批主要针对刺吸式害虫的昆虫生长调节剂之一 .

准备方法

丁丙·嗪的制备涉及多个步骤,包括光化学反应、氯化、合成和蒸馏结晶。 光化学步骤使用二恶烷或氯仿等溶剂,而氯化步骤涉及 N-氯甲基-N-苯基氨基甲酰氯。 合成步骤使用有机胺进行缩合 。 工业生产方法通常使用有机胺代替碳酸氢铵,以减少废水中氨氮的排放 .

化学反应分析

Insect Metabolism: CYP353D1v2-Mediated Oxidation

The cytochrome P450 enzyme CYP353D1v2 in Laodelphax striatellus catalyzes the oxidation of buprofezin to This compound sulfone through an NADPH-dependent pathway . Key kinetic parameters include:

| Reaction Component | Mechanism | Product |

|---|---|---|

| This compound | Oxidation (CYP353D1v2) | This compound sulfone |

| Imidacloprid | Michaelis-Menten kinetics | Detoxified metabolite |

This pathway highlights a rare instance of a single P450 enzyme metabolizing chemically unrelated insecticides .

Microbial Degradation: Bacterial Catabolic Pathways

Rhodococcus qingshengii YL-1 degrades this compound via a gene cluster (bfzBA3A4A1A2C) involving:

- Dihydroxylation (Rieske nonheme iron oxygenase system).

- Dehydrogenation and aromatic ring cleavage .

- Amide bond cleavage , yielding 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI) .

| Enzymatic Step | Catalyst | Intermediate |

|---|---|---|

| Dihydroxylation | bfzA3A4A1A2 | Buprofezindihydrodiol |

| Dehydrogenation | bfzB | Dihydroxythis compound |

| Ring cleavage | bfzC | 2-BI |

This pathway is highly efficient, with 60% of this compound metabolized within 4 hours .

Mammalian Metabolism: Rat Studies

In rats, this compound undergoes:

- Hydroxylation of the phenyl ring.

- Oxidation of sulfur (forming this compound sulfoxide).

- Conjugation (sulfate/glucuronate derivatives) .

| Metabolite | Structure | % Total Residue |

|---|---|---|

| This compound (BF1) | Parent compound | 64–93% |

| Isopropylphenylurea (BF12) | Thiadiazinan-ring cleavage | 9.9–19% |

| Thiobiuret (BF25) | Sulfur cleavage | 19% |

These pathways explain its low toxicity in mammals .

Environmental Degradation

Photodegradation and OH radical reactions dominate:

- Photolysis : DT₅₀ = 106–589 days (pH 7–9) .

- OH radical cleavage : Forms fragments like F4 (most stable), reducing environmental persistence .

| Reaction Type | Key Products | Gibbs Free Energy (∆G) |

|---|---|---|

| Photodegradation | Unspecified | – |

| OH radical cleavage | F4 (fragment) | –791,234 kcal/mol |

Computational models predict these reactions reduce this compound's environmental impact .

科学研究应用

Agricultural Applications

Buprofezin is applied extensively in various agricultural settings. According to data from the U.S. Environmental Protection Agency (EPA), approximately 176,000 pounds of this compound are used annually across 219,000 acres in the United States . Its application is crucial in integrated pest management (IPM) strategies for several crops.

Efficacy Against Specific Pests

| Pest Species | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Aphis gossypii | 200 | 90 | |

| Bemisia tabaci | 150 | 85 | |

| California red scale | 100 | 95 |

Case Studies

-

Impact on Melon Aphid (Aphis gossypii) :

- Study Findings : Research indicated that this compound significantly reduces the population growth of Aphis gossypii, with low lethal concentrations affecting biological traits such as reproduction and longevity .

- Methodology : The study utilized a life cycle analysis to assess population dynamics under varying concentrations of this compound.

-

Sublethal Effects on White-backed Planthopper (Sogatella furcifera) :

- Research Insights : Sublethal concentrations of this compound were found to affect the reproductive success and survival rates of both parent and offspring generations .

- Observations : The study highlighted that while some biological traits were negatively impacted, copulation rates remained unaffected.

-

Integrated Pest Management (IPM) Strategies :

- Implementation : this compound is incorporated into IPM programs due to its low toxicity to non-target organisms and its effectiveness against resistant pest populations .

- Results : Field trials demonstrated that this compound could maintain pest populations below economic thresholds while preserving beneficial insect species.

Environmental Impact and Safety

This compound is noted for its low vertebrate toxicity and minimal environmental impact compared to traditional neurotoxic insecticides. It does not affect the chitin biosynthesis pathway in vertebrates, making it a safer option for agricultural use . Additionally, studies have confirmed that it poses minimal risk to natural enemies in field conditions .

Regulatory Status

This compound is approved for use in various countries and is subject to regulatory assessments to ensure safety for humans and the environment. According to EPA reports, its use is monitored closely, with annual surveys conducted to evaluate its effectiveness and safety profile .

作用机制

丁丙·嗪通过抑制几丁质合成发挥作用,几丁质合成对于昆虫外骨骼的形成至关重要。 它干扰蜕皮过程,阻止昆虫蜕掉旧的角质层并形成新的角质层。 这会导致受影响的昆虫在蜕皮过程中死亡 。 分子靶标包括几丁质合成酶,这些酶负责几丁质的产生 .

相似化合物的比较

丁丙·嗪经常与其他几丁质合成抑制剂进行比较,例如氟虫脲、氟虫腈和六氟虫脲。 虽然所有这些化合物都抑制几丁质合成,但丁丙·嗪在其化学结构和对白粉虱和介壳虫等刺吸式害虫的特定作用方面是独特的 。 类似的化合物包括:

- 氟虫脲

- 氟虫腈

- 六氟虫脲

生物活性

Buprofezin is a widely used insect growth regulator (IGR) that primarily targets homopteran pests by inhibiting chitin synthesis, which is crucial for the development and molting of insects. This compound has garnered attention for its unique mode of action and its implications for pest management strategies.

This compound acts as a chitin synthesis inhibitor , disrupting the formation of chitin, a vital component of the exoskeleton in insects. By interfering with chitin biosynthesis, this compound prevents normal molting and development, leading to eventual mortality in susceptible insect populations. This mechanism positions this compound as a selective agent against pests while minimizing harm to beneficial insects and non-target organisms.

Metabolism and Toxicology

Research indicates that this compound is metabolized by specific cytochrome P450 enzymes, particularly CYP353D1v2. Studies have shown that this enzyme exhibits Michaelis-Menten kinetics with a Km value of 6.21 ± 0.65 µM, indicating its efficiency in metabolizing this compound . The metabolic pathway leads to the formation of metabolites such as this compound sulfone, which can be detected through mass spectrometry .

Case Study: Impact on Aphis gossypii

A study investigating the effects of low lethal concentrations (LC) of this compound on Aphis gossypii revealed significant impacts on biological traits across generations. Specifically, LC 15 and LC 30 resulted in:

- Decreased fecundity : The number of offspring produced was significantly lower in treated groups.

- Reduced longevity : The lifespan of both generations was adversely affected.

- Delayed developmental periods : The time taken for nymphs to mature was extended.

- Altered gene expression : An increase in the expression of the CHS1 gene, which is associated with chitin synthesis, was noted, indicating a physiological response to the compound .

Table 1: Effects on Biological Parameters in Aphis gossypii

| Parameter | Control Group | LC 15 Group | LC 30 Group |

|---|---|---|---|

| Fecundity (offspring) | High | Moderate | Low |

| Longevity (days) | 20 | 15 | 10 |

| Developmental period (days) | 7 | 9 | 12 |

| CHS1 gene expression (fold) | Baseline | 2.59 | 3.51 |

Sublethal Effects

In addition to lethal effects, this compound has been shown to exert sublethal impacts on pest populations. A study on Sogatella furcifera demonstrated that exposure to sublethal concentrations affected reproductive parameters such as:

- Intrinsic rate of increase () : Significantly decreased at higher concentrations.

- Net reproductive rate () : Also reduced, indicating long-term effects on population dynamics .

Environmental Considerations

The use of this compound is often favored in integrated pest management (IPM) systems due to its selective toxicity and reduced impact on beneficial insects. However, continuous monitoring is essential to assess potential resistance development among target pest populations.

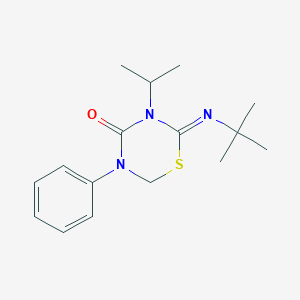

属性

IUPAC Name |

2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLVTUNWOQKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034401, DTXSID401009368 | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

267.6 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 at 20 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.4X10-6 mm Hg at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid | |

CAS No. |

69327-76-0, 953030-84-7 | |

| Record name | Buprofezin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69327-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buprofezin [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROFEZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.1 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。